3-Amino-2,4,6-tribromobenzoic acid chemical properties
3-Amino-2,4,6-tribromobenzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Amino-2,4,6-tribromobenzoic Acid
Introduction
3-Amino-2,4,6-tribromobenzoic acid is a halogenated aromatic compound of significant interest in synthetic organic chemistry. Its utility primarily stems from its role as a versatile intermediate, particularly in the synthesis of other polysubstituted benzene derivatives.[1] The strategic placement of an amino group, a carboxylic acid group, and three bromine atoms on the benzene ring provides multiple reactive sites, allowing for a variety of chemical transformations. This guide, prepared for researchers and drug development professionals, offers a comprehensive overview of its synthesis, core chemical properties, reactivity, and analytical characterization, grounded in established experimental protocols and data.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is to define its structure and key identifiers. 3-Amino-2,4,6-tribromobenzoic acid consists of a benzoic acid core, substituted with an amino group at the C3 position and bromine atoms at the C2, C4, and C6 positions.
Caption: 2D Chemical Structure of 3-Amino-2,4,6-tribromobenzoic acid.
Table 1: Key Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | 3-amino-2,4,6-tribromobenzoic acid | [2] |
| CAS Number | 6628-84-8 | [2][3] |
| Molecular Formula | C₇H₄Br₃NO₂ | [2][3] |
| Molecular Weight | 373.82 g/mol | [2][3] |
| Canonical SMILES | C1=C(C(=C(C(=C1Br)N)Br)C(=O)O)Br | [2] |
| InChIKey | WXUPOMXKMSVGDH-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area | 63.3 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
Synthesis: Electrophilic Bromination
The most direct and reliable synthesis of 3-Amino-2,4,6-tribromobenzoic acid is achieved through the electrophilic bromination of m-aminobenzoic acid.[4] The amino group is a powerful activating group and is ortho-, para-directing. The carboxylic acid group is a deactivating group and is meta-directing. In this case, the directing effects of the strongly activating amino group dominate, guiding the three bromine atoms to the positions ortho and para to it (C2, C4, C6).
Caption: Experimental workflow for the synthesis of 3-Amino-2,4,6-tribromobenzoic acid.
Detailed Synthesis Protocol
This protocol is adapted from a verified procedure published in Organic Syntheses.[4]
Causality Behind Experimental Choices:
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Acidic Medium (HCl): The reaction is performed in hydrochloric acid to protonate the amino group, forming the anilinium ion. While this reduces its activating strength, it prevents oxidation by bromine and ensures the substrate remains in solution.
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Cooling (Ice Bath): Electrophilic bromination is a highly exothermic reaction. Cooling is critical to control the reaction rate, prevent undesirable side reactions, and minimize the volatilization of bromine.
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Bromine Vapor: Introducing bromine as a vapor from a separate heated flask allows for a more controlled and steady addition compared to a liquid addition, which can cause localized overheating and side-product formation.[4]
Step-by-Step Methodology:
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Apparatus Setup: Assemble a 2-L three-necked flask equipped with a mechanical stirrer, an inlet tube for bromine vapor, and an outlet tube connected to a trap.
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Reagent Preparation: Charge the reaction flask with 27.4 g (0.2 mole) of m-aminobenzoic acid, 165 mL of concentrated hydrochloric acid, and 780 mL of water.[4]
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Initiation: Cool the flask in an ice bath and begin stirring. In a separate flask, place 140 g (45 mL, 0.88 mole) of bromine and warm it in a water bath to 40–50°C.
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Bromination: Draw the bromine vapor through the reaction mixture at a moderate rate using a water pump aspirator connected to the trap. Continue vigorous stirring and cooling throughout the process. The product will begin to precipitate as a solid.[4]
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Completion and Isolation: The reaction requires approximately 3 hours and is complete when the slurry takes on a distinct yellow color, indicating the presence of excess bromine.[4] Immediately filter the cream-colored solid and wash it thoroughly with water to remove residual acids and bromine.
-
Product: The crude product has a typical melting range of 170–172°C and can be used in subsequent steps without further drying.[4]
Chemical Reactivity and Applications
The primary utility of 3-Amino-2,4,6-tribromobenzoic acid lies in its capacity to serve as a precursor to other molecules, most notably 2,4,6-tribromobenzoic acid.[1] This transformation is accomplished via a deamination reaction, where the amino group is removed.
Deamination to 2,4,6-Tribromobenzoic Acid
This reaction follows a Sandmeyer-type pathway. The amino group is first converted into a diazonium salt using sodium nitrite in a strong acid. The diazonium salt is then reduced and replaced by a hydrogen atom using hypophosphorous acid (H₃PO₂).
Caption: Reaction pathway for the deamination of the title compound.
Step-by-Step Deamination Protocol:
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Diazotization Medium: In a 5-L flask, prepare a precooled mixture of 1.02 L of concentrated sulfuric acid and 500 mL of water. Surround the flask with an ice-salt bath.
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Nitrite Addition: Cool the stirred mixture to between -5°C and -10°C. Add 37 g (0.54 mole) of sodium nitrite in small portions over ~15 minutes.[4]
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Reducing Agent: While maintaining the temperature below -5°C, add 193 mL of cold 50% hypophosphorous acid over 10-15 minutes.[4]
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Substrate Addition: Add a solution of the crude, moist 3-Amino-2,4,6-tribromobenzoic acid (from the previous synthesis) in 1.85 L of glacial acetic acid to the reaction mixture over 2-3 hours, ensuring the temperature does not rise above 0°C.
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Reaction and Workup: After the addition is complete, allow the mixture to stand at a low temperature for 10-12 hours, then let it warm to room temperature. Pour the mixture over crushed ice, filter the resulting solid, wash with water, and purify by recrystallization.
Spectroscopic and Physical Properties
Analytical data is crucial for confirming the identity and purity of a synthesized compound.
Table 2: Physical and Spectroscopic Data
| Property | Description | Source |
| Physical Appearance | Cream-colored to light yellow solid/powder. | [4][5] |
| Melting Point | 170-172°C (crude). | [4] |
| ¹H NMR | Data available, typically showing a single aromatic proton signal. | [2] |
| ¹³C NMR | Spectral data has been recorded and is available in databases. | [2] |
| FTIR Spectroscopy | KBr wafer technique data is available, showing characteristic peaks for N-H, C=O, and C-Br bonds. | [2] |
| Solubility | Insoluble in water.[5] Soluble in solvents like glacial acetic acid for reaction purposes.[4] |
Safety and Handling
Proper handling of 3-Amino-2,4,6-tribromobenzoic acid is essential due to its potential hazards.
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GHS Classification: According to aggregated data, the compound is classified as "Danger" and is toxic if swallowed (H301, Acute Toxicity 3).[2]
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Precautionary Statements: Recommended precautionary measures include P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and P301+P316 (IF SWALLOWED: Get emergency medical help immediately).[2]
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Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5]
Conclusion
3-Amino-2,4,6-tribromobenzoic acid is a foundational intermediate in organic synthesis. Its preparation via the robust and scalable bromination of m-aminobenzoic acid is a well-documented process. The true value of this compound is realized in its subsequent chemical transformations, particularly its clean conversion to 2,4,6-tribromobenzoic acid, which opens pathways to a wide array of other substituted aromatic compounds. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is critical for its effective and safe utilization in research and development settings.
References
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Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from Organic Syntheses website. [Link]
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PubChem. (n.d.). 3-Amino-2,4,6-tribromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). 2,4,6-Tribromobenzoic Acid. Retrieved from [Link]
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ChemSynthesis. (n.d.). 3-amino-2,4,6-tribromobenzoic acid. Retrieved from [Link]
